

A Comparative Guide to Alternatives for Solvent Violet 38 in Polymer Analysis

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Compound of Interest

Compound Name: Solvent violet 38

Cat. No.: B15135746

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For researchers, scientists, and drug development professionals working with colored polymers, the selection of a suitable dye is critical to ensure product stability, performance, and regulatory compliance. **Solvent Violet 38** has traditionally been a choice for coloring various plastics; however, a range of high-performance alternatives are available that may offer enhanced properties for specific applications. This guide provides an objective comparison of **Solvent Violet 38** and its alternatives, supported by experimental data and detailed protocols for key analytical methods.

Performance Comparison of Violet Solvent Dyes

The selection of a solvent dye for polymer applications is dependent on a variety of factors, including the polymer type, processing temperatures, and the end-use requirements for light and chemical fastness. The following table summarizes the key performance indicators for **Solvent Violet 38** and several common alternatives.

Dye Name	C.I. Name	Chemical Class	Heat Resistance (°C)	Lightfastness (Blue Wool Scale)	Migration Resistance (Grey Scale)
Solvent Violet 38	-	Anthraquinone	Data not readily available	Data not readily available	Data not readily available
MACROLEX® Violet B	Solvent Violet 13	Anthraquinone	up to 350 (in PC)[1][2], 300 (in PS)[3][4]	7-8 (in PS)[3][5]	5 (in PS)[6]
KeyPlast® Violet IRS	Solvent Violet 13	Anthraquinone	Good heat tolerance	Good	Good
Solvent Violet 36	Solvent Violet 36	Anthraquinone	300[7][8]	6-7[7][8]	4-5[9]
Solvent Violet 59	Solvent Violet 59	Anthraquinone	280-350 (polymer dependent) [10][11]	6-7[11]	-

Note: The performance data, particularly heat resistance, can vary depending on the specific polymer, dye concentration, and processing conditions.[1]

Key Alternatives to Solvent Violet 38

Several high-performance anthraquinone dyes serve as excellent alternatives to **Solvent Violet 38**, offering superior thermal stability and lightfastness in a variety of polymers.

Solvent Violet 13 (e.g., MACROLEX® Violet B, KeyPlast® Violet IRS) is a widely used alternative with a bright, bluish-violet hue.[12] It exhibits excellent heat resistance, making it suitable for high-temperature engineering plastics like polycarbonate (PC) and polyethylene terephthalate (PET).[5][13] Its high lightfastness ensures color stability in end products exposed to light.[3]

Solvent Violet 36 offers a reddish-violet shade and is recommended for a broad range of plastics, including polystyrene (PS), ABS, PMMA, PC, and PET.[8][9] It demonstrates good heat and light stability, making it a versatile choice for many applications.[7]

Solvent Violet 59 provides a brilliant red-shade violet and is particularly noted for its high thermal resistance, especially in PC and PET.[10][14] This makes it a strong candidate for demanding processing conditions.

Experimental Protocols

Accurate evaluation of colorant performance in polymers requires standardized testing methodologies. Below are detailed protocols for two key experimental procedures: the Filter Pressure Value (FPV) test for assessing dispersibility and the melt-spinning process for evaluating fiber coloration.

Filter Pressure Value (FPV) Test (EN 13900-5)

The FPV test is a standardized method to determine the dispersibility of a colorant in a polymer melt.[15] A lower FPV indicates better dispersion.

Apparatus:

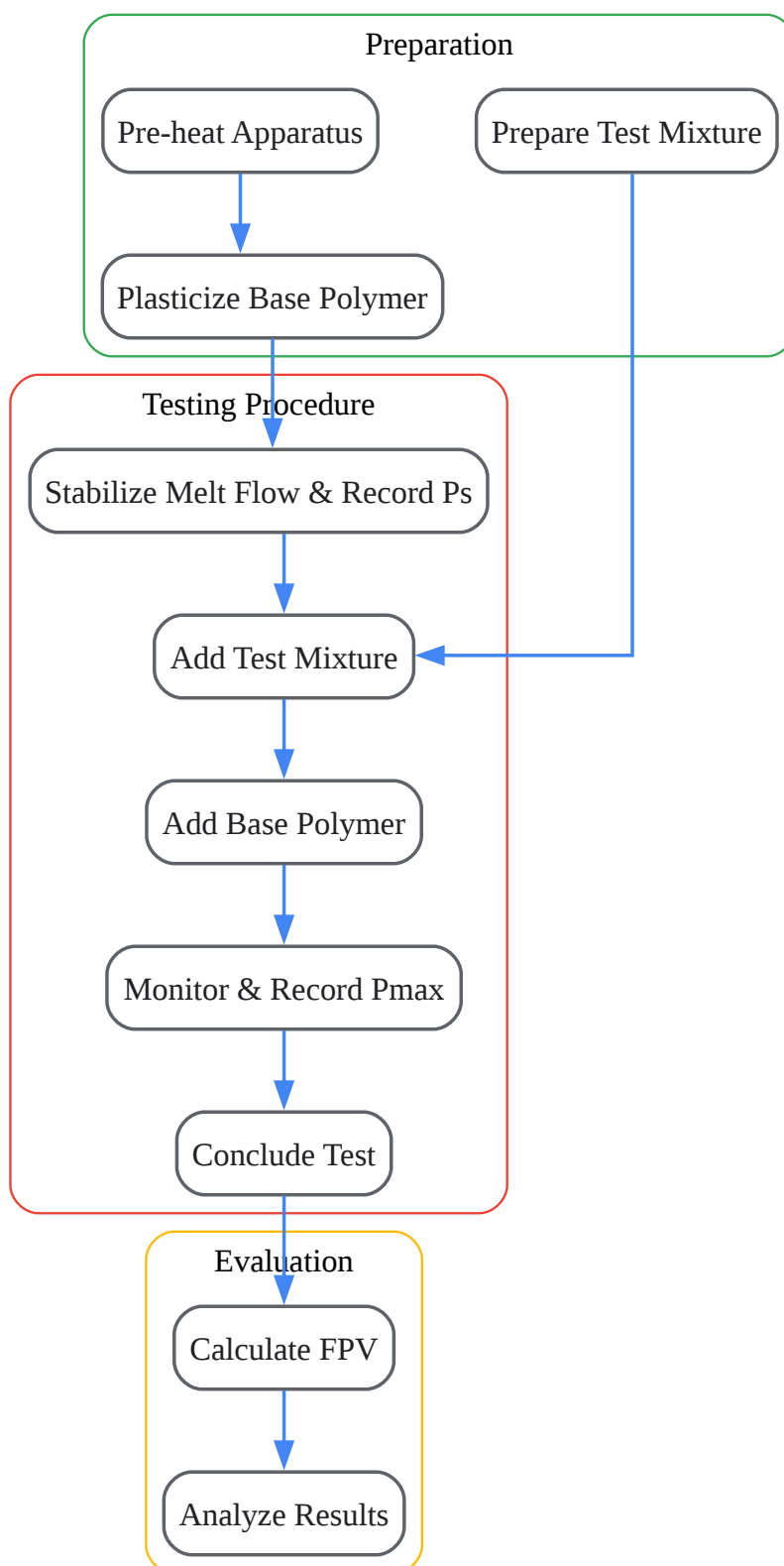
- Single-screw extruder with a non-grooved barrel
- Melt pump
- Screen pack with a breaker plate
- Melt pressure transducer

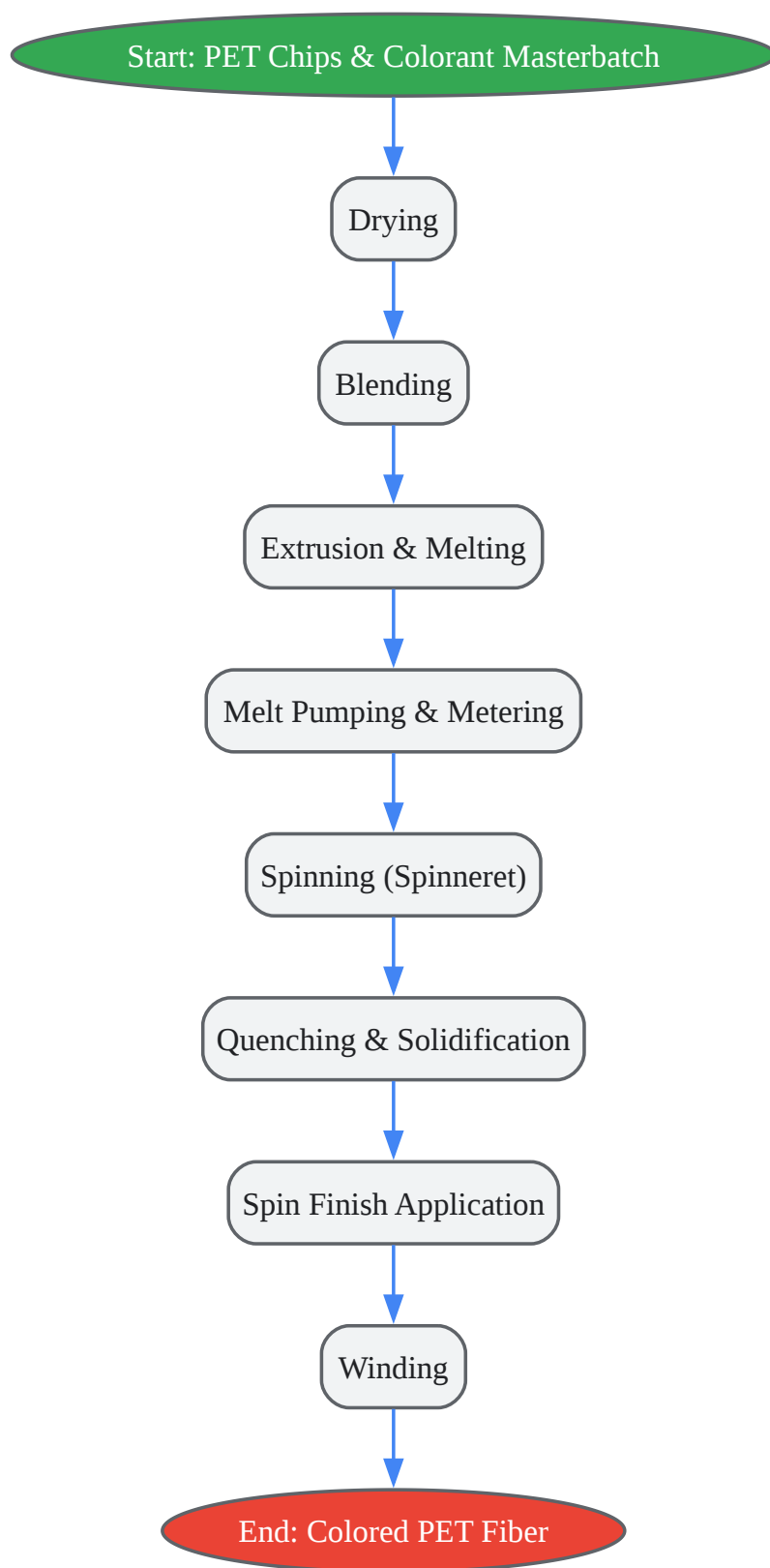
Procedure:

- Pre-heat the complete apparatus to the appropriate processing temperature for the polymer being tested.[16]
- Plasticize the basic test polymer in the extruder and pump it through the screen pack until the melt temperature and pressure stabilize. The melt pump feeding pressure should be between 30 and 60 bar, with a volume flow of 50 to 60 cm³/min.[16]

- Record the stable starting pressure (Ps).
- Once the hopper is empty and the extruder screw is visible, add the prepared test mixture (color concentrate and basic test polymer).[\[16\]](#)
- After the test mixture is fed, add 100 g of the basic test polymer.[\[16\]](#)
- The test concludes when the extruder screw becomes visible again.
- Record the maximum pressure (pmax) reached during the test.
- Calculate the Filter Pressure Value (FPV) based on the pressure difference.

Workflow for the Filter Pressure Value (FPV) Test:





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